The Dual Utility of 2-Methylbutyl Acetate-¹³C₂ in Modern Analytical Research: An In-Depth Technical Guide
The Dual Utility of 2-Methylbutyl Acetate-¹³C₂ in Modern Analytical Research: An In-Depth Technical Guide
This guide provides an in-depth exploration of the research applications of 2-Methylbutyl acetate-¹³C₂, a stable isotope-labeled compound, for researchers, scientists, and professionals in drug development and analytical chemistry. We will delve into its primary role as an internal standard for precise quantification and explore its potential as a metabolic tracer, supported by detailed experimental protocols and the underlying scientific principles.
The Imperative for Precision: The Role of Stable Isotope-Labeled Internal Standards
In the realm of quantitative analysis, particularly with highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), achieving accuracy and reproducibility is paramount.[1][2] Analytical processes, from sample preparation to instrumental analysis, are susceptible to variations that can significantly impact the final results.[1][2] The use of an internal standard (IS) is a robust strategy to mitigate these variabilities.[3][4][5] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[3][4]
Stable isotope-labeled (SIL) internal standards, such as 2-Methylbutyl acetate-¹³C₂, represent the gold standard for quantitative mass spectrometry.[6][7][8] By replacing one or more atoms with their heavier, non-radioactive isotopes (e.g., ¹³C for ¹²C), the resulting molecule has a higher mass but retains nearly identical chemical and physical properties to its unlabeled counterpart.[6] This ensures that the SIL IS co-behaves with the analyte throughout the entire analytical workflow, including extraction, derivatization, and chromatographic separation, and experiences similar ionization effects in the mass spectrometer.[6][7] Consequently, any loss of analyte during sample processing or fluctuations in instrument response will be mirrored by the SIL IS, allowing for highly accurate and precise quantification through the ratio of the analyte signal to the internal standard signal.[5]
Unveiling 2-Methylbutyl Acetate-¹³C₂: Properties and Synthesis
2-Methylbutyl acetate is a naturally occurring ester found in various fruits, such as apples and bananas, and is a key contributor to their characteristic fruity aroma.[9][10][11][12] It is also a common fermentation product, found in alcoholic beverages like wine and beer.[13][14][15] Due to its pleasant scent, it is widely used as a flavoring and fragrance agent.[9][11][12][16]
Table 1: Physicochemical Properties of 2-Methylbutyl Acetate
| Property | Value |
| Molecular Formula | C₇H₁₄O₂ |
| Molecular Weight | 130.18 g/mol [16] |
| Appearance | Colorless liquid[9] |
| Odor | Fruity, banana-like[9][12] |
| Boiling Point | 138-140 °C[9] |
| Density | ~0.876 g/mL at 25 °C[17] |
| Solubility | Slightly soluble in water, soluble in organic solvents[6][16] |
The isotopically labeled form, 2-Methylbutyl acetate-¹³C₂, typically has two carbon-13 atoms incorporated into the acetate moiety (¹³CH₃¹³COOCH₂CH(CH₃)C₂H₅), resulting in a molecular weight of 132.18 g/mol . This mass difference of +2 Da allows for clear differentiation from the native compound in a mass spectrometer.
A Plausible Synthetic Pathway
While specific proprietary synthesis methods for commercially available 2-Methylbutyl acetate-¹³C₂ are not always disclosed, a common and efficient method for its laboratory synthesis would be the Fisher esterification. This reaction involves the acid-catalyzed reaction between an alcohol and a carboxylic acid. To synthesize 2-Methylbutyl acetate-¹³C₂, one would react 2-methylbutanol with ¹³C₂-labeled acetic acid in the presence of a strong acid catalyst, such as sulfuric acid.
Reaction:
¹³CH₃¹³COOH + HOCH₂CH(CH₃)C₂H₅ --H₂SO₄--> ¹³CH₃¹³COOCH₂CH(CH₃)C₂H₅ + H₂O
The use of commercially available ¹³C₂-acetic acid as a starting material makes this a feasible and direct synthetic route.
Core Application: A Robust Internal Standard for Quantitative Analysis
The primary and most critical application of 2-Methylbutyl acetate-¹³C₂ is as an internal standard for the accurate quantification of its unlabeled counterpart in complex matrices, such as food, beverages, and biological samples.[17][18] The stable isotope dilution analysis (SIDA) using GC-MS is a powerful technique that leverages the near-identical properties of the labeled and unlabeled compounds to correct for analytical variability.[11][19]
Experimental Protocol: Quantification of 2-Methylbutyl Acetate in Wine using GC-MS and Stable Isotope Dilution Analysis (SIDA)
This protocol outlines a detailed procedure for the quantification of 2-Methylbutyl acetate in a red wine sample.
Materials and Reagents:
-
2-Methylbutyl acetate (analytical standard)
-
2-Methylbutyl acetate-¹³C₂ (internal standard)
-
Dichloromethane (DCM), HPLC grade
-
Anhydrous sodium sulfate
-
Red wine sample
-
Volumetric flasks, pipettes, and vials
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with a capillary column suitable for volatile compound analysis (e.g., DB-WAX or equivalent).
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 2-Methylbutyl acetate (e.g., 1000 mg/L) in DCM.
-
Prepare a stock solution of 2-Methylbutyl acetate-¹³C₂ (e.g., 1000 mg/L) in DCM.
-
From the stock solutions, prepare a series of calibration standards containing a fixed concentration of the internal standard (e.g., 50 µg/L) and varying concentrations of the unlabeled analyte (e.g., 5, 10, 25, 50, 100, 200 µg/L) in DCM.
-
-
Sample Preparation:
-
Pipette 10 mL of the red wine sample into a 20 mL screw-cap vial.
-
Spike the wine sample with a known amount of the 2-Methylbutyl acetate-¹³C₂ internal standard to achieve a final concentration similar to the expected analyte concentration (e.g., 50 µg/L).
-
Add 2 mL of DCM to the vial.
-
Vortex the mixture vigorously for 2 minutes to extract the analytes into the organic phase.
-
Centrifuge the vial at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC-MS autosampler vial for analysis.
-
-
GC-MS Analysis:
-
Injector: 250 °C, splitless mode.
-
Oven Program: 40 °C (hold for 2 min), ramp to 220 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Table 2: Suggested Ions for SIM Mode Analysis
| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 2-Methylbutyl acetate | 70 | 43, 55 |
| 2-Methylbutyl acetate-¹³C₂ | 72 | 45, 57 |
-
Data Analysis and Quantification:
-
Integrate the peak areas of the quantifier ions for both the native analyte and the ¹³C₂-labeled internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the unlabeled analyte. The curve should be linear with a correlation coefficient (R²) ≥ 0.995.
-
Calculate the response ratio for the wine sample.
-
Determine the concentration of 2-Methylbutyl acetate in the wine sample by interpolating its response ratio on the calibration curve.
-
Visualizing the Workflow
Caption: Workflow for the quantification of 2-Methylbutyl acetate using SIDA GC-MS.
A Frontier Application: Tracing Metabolic Pathways
Beyond its role as an internal standard, the ¹³C label in 2-Methylbutyl acetate-¹³C₂ opens up possibilities for its use in metabolic flux analysis and as a tracer to elucidate biosynthetic pathways.[20][21][22][23][24] While direct use of 2-Methylbutyl acetate-¹³C₂ as a tracer is less common, understanding its biosynthesis provides a clear rationale for using ¹³C-labeled precursors to study the formation of this important flavor compound.
The Biosynthesis of Branched-Chain Esters
2-Methylbutyl acetate is synthesized in many organisms, including fruits and yeast, from the branched-chain amino acid L-isoleucine.[1][12][25] The metabolic pathway involves a series of enzymatic reactions that convert isoleucine into 2-methylbutanol, which is then esterified with acetyl-CoA to form 2-methylbutyl acetate.[1]
Caption: Biosynthetic pathway of 2-Methylbutyl acetate from L-isoleucine.
Hypothetical Research Application: A ¹³C-Tracer Study
A compelling research application would be to use ¹³C-labeled L-isoleucine to trace the carbon flow through this pathway in a yeast fermentation, for example. By providing uniformly labeled L-isoleucine ([U-¹³C]-L-isoleucine) as a substrate, researchers can monitor the incorporation of ¹³C into the intermediates and the final product, 2-methylbutyl acetate, using GC-MS or LC-MS.
Experimental Outline:
-
Culture Preparation: Grow a yeast strain known to produce 2-methylbutyl acetate in a defined medium.
-
Tracer Introduction: Introduce [U-¹³C]-L-isoleucine into the culture medium at a specific time point.
-
Time-Course Sampling: Collect samples of the culture supernatant and cell pellets at various time intervals.
-
Metabolite Extraction: Extract intracellular and extracellular metabolites.
-
LC-MS/MS Analysis: Analyze the extracts to identify and quantify the isotopologues (molecules with different numbers of ¹³C atoms) of the pathway intermediates and the final product.
-
Flux Analysis: By analyzing the mass isotopomer distribution, researchers can quantify the metabolic flux through the pathway and identify potential bottlenecks or regulatory points.
This type of study provides invaluable insights into the metabolism of flavor compound production and can be instrumental in metabolic engineering efforts to enhance desirable aroma profiles in fermented foods and beverages.
Conclusion: A Versatile Tool for Modern Research
2-Methylbutyl acetate-¹³C₂ is more than just a chemical standard; it is a versatile tool that empowers researchers to achieve higher levels of accuracy in quantitative analysis and to explore the intricate workings of metabolic pathways. Its primary application as an internal standard in stable isotope dilution analysis is fundamental for obtaining reliable data in complex matrices. Furthermore, its place within a well-defined biosynthetic pathway makes it and its precursors ideal candidates for metabolic tracer studies. As analytical instrumentation continues to advance in sensitivity and resolution, the demand for high-quality, stable isotope-labeled compounds like 2-Methylbutyl acetate-¹³C₂ will undoubtedly grow, solidifying their indispensable role in scientific research.
References
-
The Role of Internal Standards In Mass Spectrometry - SCION Instruments. (n.d.). Retrieved from [Link]
-
Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? (n.d.). SCION Instruments. Retrieved from [Link]
-
Showing Compound 2-Methylbutyl acetate (FDB012452) - FooDB. (n.d.). Retrieved from [Link]
-
What are the Best Practices of LC-MS/MS Internal Standards? (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Experimental design-based isotope-dilution SPME-GC/MS method development for the analysis of smoke flavouring products. (2012). PubMed. Retrieved from [Link]
-
GCMS Alcoholic Product | PDF. (2019). Scribd. Retrieved from [Link]
-
2-Methylbutyl Acetate in wines: Enantiomeric Distribution and Sensory Impact on Red Wine Fruity Aroma | Request PDF. (2017). ResearchGate. Retrieved from [Link]
-
2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma. (2017). PubMed. Retrieved from [Link]
-
2-Methylbutyl Acetate | C7H14O2 | CID 12209. (n.d.). PubChem. Retrieved from [Link]
-
2-methyl butyl acetate, 624-41-9. (n.d.). The Good Scents Company. Retrieved from [Link]
-
The Power of Stable Isotope Dilution Assays in Brewing. (2016). Brewing Science. Retrieved from [Link]
-
Pathways involved in branched-chain ester biosynthesis (adapted from... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
An overview of methods using 13C for improved compound identification in metabolomics and natural products. (2015). Frontiers in Plant Science. Retrieved from [Link]
-
Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. (2007). PubMed. Retrieved from [Link]
-
Mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. (2014). ResearchGate. Retrieved from [Link]
-
Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation. (n.d.). Technology Networks. Retrieved from [Link]
-
Biosynthesis of Branched Chain Fatty Acids. (1964). ResearchGate. Retrieved from [Link]
-
Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide. Retrieved from [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
-
Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias. (2019). PMC. Retrieved from [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2018). PMC. Retrieved from [Link]
-
Determination of the chemical composition of alcoholic beverages by gas chromatography-mass spectrometry. (2015). ResearchGate. Retrieved from [Link]
-
¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? (2011). PubMed. Retrieved from [Link]
-
13C-Stable Isotope Labeling. (n.d.). University of North Texas. Retrieved from [Link]
-
Tracer study using 13C stable isotope. (2012). Protocol Online. Retrieved from [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2009). PMC. Retrieved from [Link]
-
Effects of butyric and acetic acids on acetone-butanol formation by Clostridium acetobutylicum. (1987). PubMed. Retrieved from [Link]
-
Bacterial metabolic engineering for the production of second-generation (2G) bioethanol and biobutanol; a review | Request PDF. (2023). ResearchGate. Retrieved from [Link]
-
Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. (2023). bioRxiv. Retrieved from [Link]
-
Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. (2009). PubMed. Retrieved from [Link]
-
Synthesis of carbon-13-labeled tetradecanoic acids. (1983). PubMed. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Metabolite Extraction and Platforms for Metabolomic Studies. (2017). SlidePlayer. Retrieved from [Link]
-
Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2018). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Acetobacter pasteurianus metabolic change induced by initial acetic acid to adapt to acetic acid fermentation conditions. (2019). ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. epaosc.org [epaosc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 2-Methylbutyl acetate in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brewingscience.de [brewingscience.de]
- 20. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 21. Tracer study using 13C stable isotope. - General Lab Techniques [protocol-online.org]
- 22. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biorxiv.org [biorxiv.org]
- 24. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]
